molecular formula C15H14O8 B12337407 Viniferone A CAS No. 695188-35-3

Viniferone A

Cat. No.: B12337407
CAS No.: 695188-35-3
M. Wt: 322.27 g/mol
InChI Key: KUJDOUXXVFFHCT-ITDIGPHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viniferone A is a naturally occurring stilbenoid compound with the chemical formula C15H14O8 and a molecular weight of 322.27 g/mol . . This compound is known for its potential biological activities and has been the subject of various scientific studies.

Mechanism of Action

The mechanism of action of Viniferone A involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes . Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes . These actions contribute to its potential therapeutic effects in various diseases.

Biological Activity

Viniferone A, a derivative of catechin, has garnered attention due to its diverse biological activities. This compound, along with its analogs, is primarily extracted from grape seeds and has been studied for its potential health benefits. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

This compound is classified as an oligostilbenoid and is structurally related to other stilbenoids such as resveratrol. Its chemical structure allows it to interact with various biological pathways, contributing to its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It helps in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential applications in treating inflammatory diseases.

3. Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt pathway. This effect has been observed in multiple cancer cell lines, indicating its potential as an anticancer agent.

4. Antimicrobial Activity

This compound demonstrates antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

5. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies.

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Cancer Cell Lines : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) and induced apoptosis through caspase activation .
  • Inflammation Model : In a murine model of inflammation, administration of this compound reduced edema and inflammatory markers, suggesting its therapeutic potential in inflammatory disorders .
  • Neuroprotection : Research involving neuronal cell lines showed that this compound could mitigate oxidative stress induced by hydrogen peroxide, enhancing cell viability .

The mechanisms underlying the biological activities of this compound include:

  • Modulation of Signaling Pathways : It influences various signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
  • Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects.

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAntioxidantAnti-inflammatoryAnticancerAntimicrobialNeuroprotective
This compoundHighModerateHighModerateHigh
ResveratrolHighHighModerateModerateModerate
Epsilon-viniferinModerateHighLowHighLow

Properties

CAS No.

695188-35-3

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

IUPAC Name

2-[(2S)-5-oxo-3-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-2H-furan-2-yl]acetic acid

InChI

InChI=1S/C15H14O8/c16-6-1-9(17)7-3-10(18)15(23-11(7)2-6)8-4-14(21)22-12(8)5-13(19)20/h1-2,4,10,12,15-18H,3,5H2,(H,19,20)/t10-,12-,15+/m0/s1

InChI Key

KUJDOUXXVFFHCT-ITDIGPHOSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)O[C@H]3CC(=O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)OC3CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.